molecular formula C8H7ClN2 B3169096 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 934568-25-9

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3169096
CAS RN: 934568-25-9
M. Wt: 166.61 g/mol
InChI Key: XIPBLKOJUBEBEC-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the empirical formula C7H5ClN2. It has a molecular weight of 152.58 . This compound is a solid and its SMILES string is Clc1cnc2cc[nH]c2c1 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, often involves ring cleavage methodology reactions . This process allows for the introduction of various functional groups to the pyridine scaffold .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine scaffold. This scaffold is an isomer of indazoles . The shift of the nitrogen from position 2 to position 7 influences the activity of the compound .


Physical And Chemical Properties Analysis

6-Chloro-1H-pyrrolo[3,2-b]pyridine is a solid compound . Its empirical formula is C7H5ClN2 and it has a molecular weight of 152.58 .

Scientific Research Applications

6-CMPP has a wide range of scientific research applications. It has been used as a ligand in binding assays, as a probe for the study of ion channels, and as a substrate for the study of enzyme activity. It has also been used in the study of cell proliferation, apoptosis, and gene expression.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine . These factors may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.

Advantages and Limitations for Lab Experiments

6-CMPP has a number of advantages for lab experiments. It is a relatively stable compound and is easy to synthesize. Its wide range of biochemical and physiological effects makes it a useful tool for a variety of scientific research applications. However, it also has some limitations. It is a relatively small molecule and its effects may not be as potent as those of larger molecules. It is also not as widely available as some other compounds, which may limit its use in some experiments.

Future Directions

There are a number of potential future directions for 6-CMPP research. One possibility is to investigate its potential therapeutic applications, such as in the treatment of neurological disorders. Another potential direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be done to determine the optimal conditions and concentrations for its use in lab experiments. Finally, research could be done to identify new applications for 6-CMPP, such as in the development of new drugs and diagnostic tools.

Safety and Hazards

The safety information available indicates that 6-chloro-1H-pyrrolo[3,2-b]pyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1. The precautionary statements include P280 - P305 + P351 + P338 .

properties

IUPAC Name

6-chloro-1-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPBLKOJUBEBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6 chloro-7-aza indole (1.00 g, 6.55 mmol) in DMF (30 mL) at 0° C. was added sodium hydride (0.524 g, 13.11 mmol) and the mixture was stirred at 0° C. for 20 min. Methyl iodide (0.512 mL, 8.19 mmol) was added at 0° C. and the mixture was warmed to room temperature and stirred for 2 h. The reaction was stopped, quenched with water and extracted with ethyl acetate. The organic layer was washed with water. It was then dried over sodium sulfate and concentrated in vacuo to give 1.01 g of the desires product as a brown color oil. ESI-MS: m/z 167.0 (M+H)+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.524 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.512 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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